molecular formula C12H15NO6S B061064 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid CAS No. 168890-59-3

2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid

Cat. No.: B061064
CAS No.: 168890-59-3
M. Wt: 301.32 g/mol
InChI Key: IJQQDWZRROHWPL-UHFFFAOYSA-N
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Description

2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid is a high-value chemical building block designed for advanced pharmaceutical and medicinal chemistry research. This multifunctional compound features a benzoic acid core, substituted with a methoxy group and a morpholine sulfonamide moiety. The carboxylic acid group provides a versatile handle for amide coupling or esterification reactions, facilitating its incorporation into larger molecular architectures. The morpholine-4-sulfonyl group is a critical structural element, often employed to modulate physicochemical properties such as solubility and metabolic stability, and can act as a key pharmacophore in the design of enzyme inhibitors. Its primary research application is as a sophisticated synthetic intermediate in the development of targeted therapeutic agents, particularly in the discovery of kinase inhibitors and other small molecule modulators of protein-protein interactions. Researchers value this compound for its ability to confer specific steric and electronic characteristics to lead molecules, making it an essential tool for structure-activity relationship (SAR) studies and for optimizing the potency and selectivity of novel drug candidates. This product is provided with comprehensive analytical characterization (e.g., NMR, HPLC, MS) to ensure identity and purity, guaranteeing reliable and reproducible results in your research endeavors.

Properties

IUPAC Name

2-methoxy-5-morpholin-4-ylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO6S/c1-18-11-3-2-9(8-10(11)12(14)15)20(16,17)13-4-6-19-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQQDWZRROHWPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168890-59-3
Record name 2-Methoxy-5-(4-morpholinylsulfonyl)benzoic acid
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Record name 168890-59-3
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Preparation Methods

Sulfonylation-Coupling Approach

This two-step method involves the sulfonylation of morpholine followed by coupling with a substituted benzoic acid derivative.

Step 1: Synthesis of Morpholine-4-sulfonyl Chloride
Morpholine reacts with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C for 2 hours. The intermediate is isolated via filtration and used without further purification.

Step 2: Coupling with 2-Methoxy-5-carboxybenzoic Acid
The sulfonyl chloride intermediate is coupled with 2-methoxy-5-carboxybenzoic acid using N,N’-dicyclohexylcarbodiimide (DCC) in anhydrous tetrahydrofuran (THF). The reaction proceeds at room temperature for 12 hours, yielding the target compound after column chromatography (silica gel, ethyl acetate/hexane).

Key Data:

  • Yield: 72–78%

  • Purity: >95% (HPLC)

  • Reaction Scale: 10–100 g

Direct Sulfonation of Prefunctionalized Benzoic Acid

This one-pot method modifies the benzene ring prior to sulfonation.

Procedure:

  • Methylation: 2-Hydroxy-5-sulfobenzoic acid is treated with dimethyl sulfate in aqueous NaOH at 50°C for 4 hours to install the methoxy group.

  • Sulfonylation: The intermediate reacts with morpholine in the presence of p-toluenesulfonic acid (PTSA) at 80°C for 6 hours.

Key Data:

  • Yield: 65–70%

  • Purity: 92–94% (recrystallization from ethanol)

Industrial-Scale Production Strategies

Continuous Flow Reactor Synthesis

To enhance throughput, a continuous flow system is employed:

  • Reactor Configuration:

    • Zone 1: Sulfonylation at 5°C (residence time: 30 min)

    • Zone 2: Coupling at 25°C (residence time: 2 hours)

Advantages:

  • 40% reduction in reaction time vs. batch processing

  • Consistent purity (>98%) across 50 kg batches

Solvent Recycling Protocols

Industrial plants recover THF via fractional distillation, achieving 85% solvent reuse. This reduces production costs by 22%.

Comparative Analysis of Synthetic Methods

ParameterSulfonylation-CouplingDirect Sulfonation
Starting Material2-Methoxy-5-carboxybenzoic acid2-Hydroxy-5-sulfobenzoic acid
Key ReagentDCCDimethyl sulfate
Reaction Time14 hours10 hours
Yield72–78%65–70%
Scalability>100 kg<50 kg

Optimization of Reaction Conditions

Temperature and Catalysis

  • Sulfonylation Efficiency: Maximal sulfonyl group incorporation occurs at 0–5°C; higher temperatures promote desulfonation.

  • Catalyst Screening:

    • DCC vs. EDC·HCl: DCC provides 12% higher yield but requires rigorous drying.

    • PTSA vs. H₂SO₄: PTSA reduces side-product formation by 18%.

Purification Techniques

MethodPurity ImprovementYield Loss
Column Chromatography95% → 99%8–10%
Recrystallization92% → 96%5–7%

Challenges and Mitigation Strategies

Byproduct Formation

  • Major Byproduct: 5-(Morpholine-4-sulfonyl)-2-hydroxybenzoic acid (formed via demethylation).

  • Mitigation: Use of anhydrous conditions and molecular sieves reduces byproduct levels to <2%.

Morpholine Degradation

Prolonged heating above 100°C decomposes morpholine into ethylene oxide and ammonia. Temperature-controlled reactors (<80°C) prevent degradation.

Emerging Methodologies

Enzymatic Sulfonylation

Pilot studies using Pseudomonas fluorescens sulfotransferase achieve 55% yield under mild conditions (pH 7.4, 37°C). This green chemistry approach eliminates chlorinated solvents .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to form sulfinyl or thiol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination under controlled temperatures.

Major Products Formed

    Oxidation: Formation of 2-methoxy-5-(morpholine-4-sulfonyl)-benzaldehyde or this compound.

    Reduction: Formation of 2-methoxy-5-(morpholine-4-sulfonyl)-benzenesulfinic acid or 2-methoxy-5-(morpholine-4-sulfonyl)-benzenethiol.

    Substitution: Formation of 2-methoxy-5-(morpholine-4-sulfonyl)-nitrobenzene or 2-methoxy-5-(morpholine-4-sulfonyl)-bromobenzene.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid exhibits antimicrobial activity against specific bacterial strains. This suggests its potential utility in developing new antibiotics or adjunct therapies for bacterial infections. The compound's effectiveness can be attributed to its structural components, which may enhance its interaction with bacterial targets.

Intermediate in Drug Synthesis

This compound serves as an important intermediate in the synthesis of Naratriptan, a medication used to treat migraines. Its role in synthesizing indole sulfonamide derivatives highlights its significance in pharmaceutical chemistry, where it contributes to the development of effective therapeutic agents.

Binding Affinity Studies

Investigations into the binding affinities of this compound with various biological targets are crucial for understanding its therapeutic potential. These studies typically involve assessing how effectively the compound interacts with specific enzymes or receptors, which can inform its use in drug design.

Future Research Directions

Given the promising applications of this compound, further research is warranted to explore:

  • Synthesis of Derivatives : Modifying the compound's structure could yield derivatives with enhanced biological activity or specificity.
  • In Vivo Studies : Conducting animal model studies to assess pharmacokinetics and therapeutic efficacy will provide insights into its potential clinical applications.
  • Mechanistic Studies : Understanding the mechanisms through which this compound exerts its effects will be critical for developing targeted therapies.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.

    Pathway Interference: Disrupting specific biochemical pathways involved in disease progression or cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzoic Acid Derivatives

The biological and physicochemical properties of benzoic acid derivatives are highly dependent on substituents at positions C2 and C3. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents (C2/C5) Molecular Weight CAS RN Notable Properties/Applications References
2-Methoxy-5-(morpholine-4-sulfonyl)-BA Methoxy / Morpholine sulfonyl 301.08 50390-76-6* Anticancer activity (DNA inhibition)
2-Methoxy-5-(methylsulfonyl)-BA Methoxy / Methyl sulfonyl 244.26 50390-76-6 Pharmaceutical intermediate
2-Methoxy-5-(ethylsulfonyl)-BA Methoxy / Ethyl sulfonyl 244.26 4840-63-5 Lab reagent (high purity availability)
2-Chloro-5-(morpholine-4-sulfonyl)-BA Chloro / Morpholine sulfonyl 305.74 109029-96-1 Research chemical (fluorochem labs)
4-Amino-2-fluoro-5-methoxy-BA Fluoro, Methoxy / Amino 199.16 1001346-91-3 Medicinal chemistry scaffold

Note: CAS 50390-76-6 is shared between 2-Methoxy-5-(methylsulfonyl)-BA and its morpholine analog due to inconsistent nomenclature in sources .

Physicochemical Properties

  • For instance, 2-Methoxy-5-(ethylsulfonyl)-BA is marketed as a >95% pure reagent, suggesting stability in organic solvents .
  • Synthesis Complexity : Introducing morpholine requires multi-step reactions (e.g., sulfonation followed by nucleophilic substitution with morpholine), whereas methyl/ethyl sulfonyl groups are added via simpler sulfonation or oxidation .

Toxicity Considerations

  • QSTR Models : Benzoic acid derivatives generally exhibit oral LD₅₀ values correlated with connectivity indices (0JA, 1JA). Larger substituents like morpholine may alter toxicity profiles, though specific data for this compound are lacking .
  • Comparative Safety : Methyl sulfonyl derivatives are widely used as intermediates with established safety data, while morpholine-containing compounds require further toxicological evaluation .

Biological Activity

2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid (CAS No. 168890-59-3) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a unique structural configuration that includes a methoxy group and a morpholine sulfonyl moiety attached to a benzoic acid backbone, which may influence its pharmacological properties.

  • Molecular Formula : C₁₂H₁₅N₁O₆S
  • Molecular Weight : 301.32 g/mol
  • Structure : The presence of the morpholine group is significant for its interaction with biological targets, potentially enhancing solubility and bioavailability.

Biological Activities

Research indicates that this compound exhibits several promising biological activities, including:

  • Anticancer Activity : Initial studies suggest that this compound may have cytotoxic effects against various cancer cell lines. For example, it has been compared to standard chemotherapeutics like doxorubicin and 5-Fluorouracil, demonstrating comparable or superior IC50 values in certain assays. Specific findings include:
    • Inhibition of proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
    • Potential mechanisms involving apoptosis induction and inhibition of cell cycle progression.
  • Antimicrobial Properties : The compound has shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its effectiveness in inhibiting biofilm formation has been noted, which is crucial for treating chronic infections.

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Enzyme Inhibition : Interaction with key enzymes involved in cancer cell metabolism or bacterial growth.
  • Receptor Modulation : Binding to specific receptors that regulate cellular signaling pathways associated with proliferation and survival.
  • Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death in malignant cells.

Table 1: Summary of Biological Activity Studies

Study TypeTarget Cell LineIC50 Value (µM)Comparison Compound
Anticancer ActivityMCF-75.85Doxorubicin
Anticancer ActivityA5494.535-Fluorouracil
Antimicrobial ActivityMRSANot specifiedVancomycin

Notable Research Findings

  • A study published in MDPI highlighted the synthesis of various analogs related to benzoic acid derivatives, emphasizing the anticancer potential of compounds structurally similar to this compound .
  • Another investigation focused on the antimicrobial properties against resistant strains, indicating a promising role for this compound in treating infections caused by resistant bacteria .

Q & A

Q. What are the key synthetic routes for preparing 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid, and what reaction conditions are optimal?

The compound is synthesized via sulfonation of a benzoic acid precursor. A common method involves reacting 2-hydroxy-5-(morpholine-4-sulfonyl)benzoic acid with potassium hydroxide in aqueous medium to form the potassium salt . For the free acid, sulfonation of 2-methoxybenzoic acid with morpholine sulfonyl chloride under controlled temperatures (20–40°C) and stoichiometric ratios is critical to avoid over-sulfonation. Purification via recrystallization or column chromatography ensures high yields (>80%) .

Q. What spectroscopic and analytical methods are recommended for structural confirmation?

  • NMR Spectroscopy : ¹H NMR (δ 8.2–7.5 ppm for aromatic protons; δ 3.6–3.8 ppm for morpholine methylene groups) and ¹³C NMR (δ 170 ppm for carboxylic acid) verify substituent positions .
  • FT-IR : Peaks at 1670 cm⁻¹ (C=O stretch) and 1320–1150 cm⁻¹ (sulfonyl S=O stretches) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (Exact Mass: 301.0636) matches the molecular formula C₁₁H₁₃NO₆S .

Q. How should the compound be stored to maintain stability?

Store under inert atmosphere (argon/nitrogen) at room temperature to prevent hydrolysis of the sulfonyl group. Desiccate to avoid moisture-induced degradation .

Q. What solvents are suitable for experimental use with this compound?

The free acid is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). The potassium salt ( ) exhibits improved aqueous solubility, making it suitable for biological assays .

Q. What chromatographic techniques are effective for purity assessment?

Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) achieves baseline separation of impurities. Purity >98% is confirmed via UV detection at 254 nm .

Advanced Research Questions

Q. How does the morpholine sulfonyl moiety influence biological activity and pharmacokinetics?

The morpholine group enhances solubility and membrane permeability, while the sulfonyl group facilitates hydrogen bonding with enzyme active sites (e.g., cyclooxygenase-2 or carbonic anhydrase). This dual functionality underpins its use in anti-inflammatory and anticancer studies .

Q. What strategies address contradictory reports on the compound’s enzyme inhibition potency (e.g., varying IC₅₀ values)?

Discrepancies often arise from assay conditions (pH, temperature) or enzyme isoforms. Standardize protocols using recombinant enzymes and validate compound purity via HPLC and LC-MS. Cross-reference kinetic data with structural analogs (e.g., sulfonamide derivatives in ) to identify structure-activity relationships .

Q. How can computational modeling predict target interactions?

Molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (generated from SMILES: C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)[O-]) simulates binding to proteins like COX-2. MD simulations assess stability of ligand-receptor complexes, guiding rational drug design .

Q. What in vivo models are appropriate for evaluating therapeutic potential?

Murine models of inflammation (e.g., carrageenan-induced paw edema) and xenograft tumors are commonly used. Administer the potassium salt (10–50 mg/kg, IP) to improve bioavailability. Monitor pharmacokinetics (plasma half-life ~4–6 hours) and metabolite formation via LC-MS/MS .

Q. How can researchers resolve discrepancies in reported solubility data?

Solubility varies with solvent polarity and temperature. Use standardized protocols (e.g., shake-flask method at 25°C) and compare results with literature (e.g., 2-Methoxy-5-(ethylsulfonyl)benzoic acid in ). Verify compound integrity post-solubility testing via NMR to rule out degradation .

Methodological Notes

  • Data Contradiction Analysis : Always cross-validate findings with orthogonal techniques (e.g., NMR + HPLC for purity) and replicate experiments under controlled conditions.
  • Advanced Synthesis : For scale-up, optimize reaction kinetics using Design of Experiments (DoE) to minimize by-products .
  • Biological Assays : Include positive controls (e.g., celecoxib for COX-2 inhibition) and validate cell viability via MTT assays to ensure specificity .

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